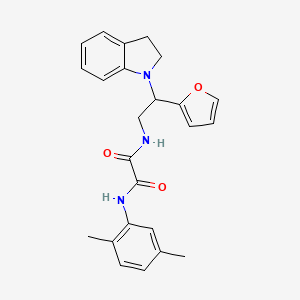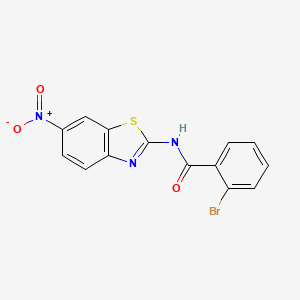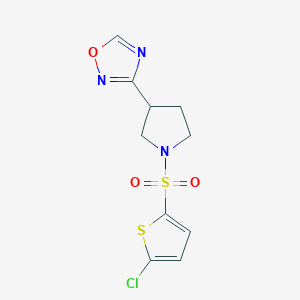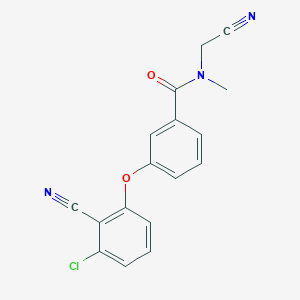![molecular formula C22H22N4 B2667972 N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890626-33-2](/img/structure/B2667972.png)
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine, are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The synthesis of PP derivatives has been widely studied . Various reviews related to the obtention and later derivatization steps have been described in the literature . The PP derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry .Scientific Research Applications
Antitumor and Antimicrobial Activities
Research has explored the synthesis of N-arylpyrazole-containing enaminones, which are used as intermediates in creating substituted pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown promising results in inhibiting human breast and liver carcinoma cell lines, comparable to the effects of 5-fluorouracil. Additionally, some of these products demonstrate antimicrobial activity, highlighting their potential in medical research and drug development (Riyadh, 2011).
Cognitive Impairment and Central Nervous System Disorders
A set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , has been designed and synthesized. These compounds act as inhibitors of phosphodiesterase 1 (PDE1) and have shown picomolar inhibitory potency. They are being considered for the treatment of cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease, as well as other central nervous system disorders. The investigational drug ITI-214, derived from this research, is currently in Phase I clinical development (Li et al., 2016).
Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines
There has been considerable focus on the synthesis of substituted pyrazolo[1,5-a]pyrimidines, which are valuable in medicinal chemistry. These processes involve reactions with various compounds, leading to a range of derivatives with potential therapeutic applications. The study of these synthetic methods is crucial for advancing drug discovery and understanding the structural features that contribute to biological activity (Drev et al., 2014).
Antihypertensive Activity
Certain pyrazolo[3,4-d]pyrimidones have been identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, showing potential in treating hypertension. These compounds have been tested for their enzymatic, cellular activity, and in vivo oral antihypertensive activity, providing insights into their therapeutic potential for cardiovascular diseases (Dumaitre & Dodic, 1996).
Antibacterial Activity
The synthesis and antibacterial activity of pyrazolo[3,4-d]pyrimidine derivatives have been explored. These compounds show significant antibacterial properties, indicating their potential use in addressing bacterial infections and contributing to the field of antimicrobial drug development (Rahmouni et al., 2014).
Adenosine Receptor Antagonism
Research on 2-arylpyrazolo[4,3-d]pyrimidin-7-amines has shown that these compounds can act as human A3 adenosine receptor antagonists. These findings are significant for developing treatments for conditions like neurotoxicity and could have implications for drug development targeting adenosine receptors (Squarcialupi et al., 2013).
properties
IUPAC Name |
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4/c1-2-9-19-14-21(23-15-17-10-5-3-6-11-17)26-22(25-19)20(16-24-26)18-12-7-4-8-13-18/h3-8,10-14,16,23H,2,9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPZECGYILHTQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2667895.png)






![1-[1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2667904.png)
![N-[1-(4H-1,2,4-triazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2667908.png)
![1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-OL](/img/structure/B2667910.png)
